molecular formula C11H12O2 B1527485 [4-(But-2-yn-1-yloxy)phenyl]methanol CAS No. 1250387-44-0

[4-(But-2-yn-1-yloxy)phenyl]methanol

Cat. No.: B1527485
CAS No.: 1250387-44-0
M. Wt: 176.21 g/mol
InChI Key: IMPXSDUPIBKNOW-UHFFFAOYSA-N
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Description

[4-(But-2-yn-1-yloxy)phenyl]methanol: is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is also known by its IUPAC name [4-(2-butynyloxy)phenyl]methanol . This compound is characterized by the presence of a phenyl ring substituted with a but-2-yn-1-yloxy group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(But-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents like or .

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, Phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Halogenated phenylmethanol derivatives.

Scientific Research Applications

Chemistry: [4-(But-2-yn-1-yloxy)phenyl]methanol is used as a versatile scaffold in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be functionalized to introduce various substituents .

Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties .

Comparison with Similar Compounds

  • [4-(But-2-yn-1-yloxy)phenyl]acetic acid
  • [4-(But-2-yn-1-yloxy)phenyl]amine
  • [4-(But-2-yn-1-yloxy)phenyl]ethanol

Comparison: Compared to its analogs, [4-(But-2-yn-1-yloxy)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The hydroxyl group allows for additional hydrogen bonding interactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(4-but-2-ynoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXSDUPIBKNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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